molecular formula C20H23NO7S B2958562 ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate CAS No. 2380195-50-4

ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate

Cat. No. B2958562
CAS RN: 2380195-50-4
M. Wt: 421.46
InChI Key: ANOCKQNOVYEQON-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate is a useful research compound. Its molecular formula is C20H23NO7S and its molecular weight is 421.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Non-Hydrogen Bonding Interactions

The crystal packing of ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, closely related to the compound , reveals the importance of N⋯π and O⋯π interactions over traditional hydrogen bonding. This provides insight into the non-covalent interactions that may influence the molecular arrangement and stability of such compounds (Zhang, Wu, & Zhang, 2011). Additionally, the discovery of a unique C⋯π interaction of the non-hydrogen bond type in related structures highlights the diverse intermolecular forces that can exist in these molecules (Zhang, Tong, Wu, & Zhang, 2012).

Synthetic Applications in Heterocyclic and Polymer Chemistry

Research has demonstrated the use of similar ethyl enoate compounds in the synthesis of novel heterocyclic systems, including 3-aminopyran-2-ones and azolopyrimidin-4(4H)-ones, showcasing their utility as reagents in the creation of complex organic molecules (Soršak, Stanovnik, & Grdadolnik, 1998). Furthermore, such compounds have been investigated as polymeric protecting groups, suggesting their potential role in the development of novel polymer materials with tailored deprotection kinetics (Gormanns & Ritter, 1994).

Optical and Catalytic Properties

The optical and catalytic properties of related compounds have been explored, revealing their potential as chemosensors for metal ions, with distinct excitation and emission wavelengths. This indicates possible applications in the detection and quantification of metal ions in various environments (Roy et al., 2019). Additionally, sulfonated Schiff base copper(II) complexes derived from similar structures have shown efficiency and selectivity in alcohol oxidation, suggesting their applicability in organic synthesis and industrial processes (Hazra et al., 2015).

properties

IUPAC Name

ethyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7S/c1-5-28-20(22)19(29(23,24)16-9-7-15(25-2)8-10-16)13-21-14-6-11-17(26-3)18(12-14)27-4/h6-13,21H,5H2,1-4H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCKQNOVYEQON-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC(=C(C=C1)OC)OC)/S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.